N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 329018-17-9
VCID: VC5405603
InChI: InChI=1S/C10H11F3N2O/c1-15(9(16)10(11,12)13)6-7-3-2-4-8(14)5-7/h2-5H,6,14H2,1H3
SMILES: CN(CC1=CC(=CC=C1)N)C(=O)C(F)(F)F
Molecular Formula: C10H11F3N2O
Molecular Weight: 232.206

N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide

CAS No.: 329018-17-9

Cat. No.: VC5405603

Molecular Formula: C10H11F3N2O

Molecular Weight: 232.206

* For research use only. Not for human or veterinary use.

N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide - 329018-17-9

Specification

CAS No. 329018-17-9
Molecular Formula C10H11F3N2O
Molecular Weight 232.206
IUPAC Name N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide
Standard InChI InChI=1S/C10H11F3N2O/c1-15(9(16)10(11,12)13)6-7-3-2-4-8(14)5-7/h2-5H,6,14H2,1H3
Standard InChI Key MGNHZKCQNNTUNI-UHFFFAOYSA-N
SMILES CN(CC1=CC(=CC=C1)N)C(=O)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-[(3-Aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide features a trifluoroacetamide backbone substituted with a methyl group and a (3-aminophenyl)methyl moiety at the nitrogen atom (Figure 1). The trifluoromethyl group (-CF₃) imparts significant electronegativity and lipophilicity, while the 3-aminophenyl group introduces aromaticity and potential for further functionalization via its primary amine .

IUPAC Name:
2,2,2-Trifluoro-N-[(3-aminophenyl)methyl]-N-methylacetamide
SMILES:
CN(CC1=CC(=CC=C1)N)C(=O)C(F)(F)F
InChI Key:
MGNHZKCQNNTUNI-UHFFFAOYSA-N

Physical and Chemical Properties

Key Characteristics

PropertyValue/DescriptionSource
Physical StateLiquid at room temperature
Purity≥95%
SolubilitySlight in chloroform, methanol; soluble in DMSO
StorageAmbient temperature, inert atmosphere recommended

The compound’s liquid state at room temperature contrasts with simpler trifluoroacetamides like N-methyl-2,2,2-trifluoroacetamide (CAS 815-06-5), which is a crystalline solid (mp 49–51°C) . This difference highlights the plasticizing effect of the bulky (3-aminophenyl)methyl group.

Stability and Reactivity

The primary amine on the aromatic ring renders the compound sensitive to oxidation and electrophilic substitution reactions. The trifluoroacetamide group is hydrolytically stable under neutral conditions but may degrade under strong acidic or basic conditions, releasing trifluoroacetic acid .

Applications in Research

Pharmaceutical Intermediate

N-[(3-Aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide is primarily utilized as a synthetic intermediate. Its applications include:

  • Receptor Ligand Development:
    The 3-aminophenyl group serves as a pharmacophore in designing ligands for neurotransmitter receptors, such as NMDA receptors implicated in neurological disorders . For example, derivatives of this compound have been explored as positron emission tomography (PET) tracers for imaging ion channels in Alzheimer’s disease .

  • Peptide Mimetics:
    The trifluoroacetamide moiety is employed in peptide synthesis to enhance metabolic stability. Analogous compounds, such as N-methyl-N-(trifluoroacetyl)-α-aminoacetophenone (CAS 13330051), demonstrate utility in creating protease-resistant peptides .

  • Antiviral Agents:
    Structural analogs of this compound are precursors in synthesizing nucleoside analogs with antiviral activity, leveraging the electron-withdrawing CF₃ group to modulate bioavailability .

Comparison with Related Compounds

CompoundCASKey DifferencesApplications
N-Methyl-2,2,2-trifluoroacetamide815-06-5Lacks aromatic amine; crystalline solidSolvent, polymer intermediate
N-Methyl-N-(trifluoroacetyl)-α-aminoacetophenone13330051Contains phenacyl group; solid at RTPeptide synthesis

The target compound’s liquid state and aromatic amine functionality distinguish it from simpler trifluoroacetamides, enabling unique reactivity in drug discovery .

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